REACTION_CXSMILES
|
[C:1]1([S:7][CH2:8][F:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CO.C1C(=O)N(Br)C(=[O:15])C1>O>[C:1]1([S:7]([CH2:8][F:9])=[O:15])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
85 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)SCF
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
75.1 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred until the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was cooled to a temperature between 0° C. and 5° C
|
Type
|
TEMPERATURE
|
Details
|
maintaining the same temperature range
|
Type
|
CUSTOM
|
Details
|
was quenched with Na2SO3 solution (10%, 150 mL)
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under vacuum at a temperature between 20° C. and 25° C
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with dichloromethane (200 mL, 300 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water (2×300 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
Heptane (50 mL) was added
|
Type
|
CONCENTRATION
|
Details
|
the resulting mixture was concentrated again
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (Ethyl Acetate/Hexane 30:70)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)CF
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49.8 g | |
YIELD: PERCENTYIELD | 89.6% | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |